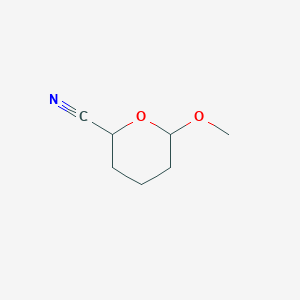

6-Methoxyoxane-2-carbonitrile

Description

6-Methoxyoxane-2-carbonitrile is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring with a methoxy (-OCH₃) group at the 6-position and a nitrile (-CN) group at the 2-position.

Properties

CAS No. |

113371-37-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

6-methoxyoxane-2-carbonitrile |

InChI |

InChI=1S/C7H11NO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-4H2,1H3 |

InChI Key |

NILAQRLWNHYRHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(O1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxytetrahydro-2H-pyran-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrile in the presence of a base, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of 6-methoxytetrahydro-2H-pyran-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxytetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

6-Methoxytetrahydro-2H-pyran-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxytetrahydro-2H-pyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the evidence, share partial structural or functional similarities with 6-Methoxyoxane-2-carbonitrile:

6-(Methoxycarbonyl)-2-naphthoic acid (CAS: 7568-08-3)

- Structure : A naphthalene derivative with a methoxycarbonyl (-COOCH₃) group at the 6-position and a carboxylic acid (-COOH) at the 2-position.

- Physical Properties : Solid at room temperature, high melting point (270–290°C) .

- Reactivity : The ester group (-COOCH₃) is hydrolytically labile, while the carboxylic acid can participate in salt formation or condensation reactions.

- Applications : Used in laboratory research and development, likely as a building block for polycyclic systems .

6-Methyl-5-nitro-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (ZINC3094551)

- Structure: A pyridine ring substituted with a nitrile (-CN) at C3, a nitro (-NO₂) group at C5, a methyl (-CH₃) group at C6, and a ketone (=O) at C2.

- Reactivity: The nitrile and nitro groups confer electron-withdrawing effects, influencing electrophilic substitution patterns. The keto-enol tautomerism of the dihydropyridine ring may enhance solubility in polar solvents.

Structural and Functional Comparison Table

Research Findings and Critical Analysis

- Stability : The methoxy group in this compound likely enhances steric and electronic stability compared to the nitro-substituted pyridine analog, which is prone to redox reactions .

- Synthetic Utility: Nitriles in all three compounds serve as versatile intermediates for forming amines, carboxylic acids, or heterocycles.

Biological Activity

6-Methoxyoxane-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group and a carbonitrile functional group attached to a cyclic oxane structure. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, enhancing its availability for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing that some derivatives had MIC values lower than those of established antibiotics like cefotaxime and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, one study reported that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 1.2 to 8.6 µM, indicating a higher potency compared to conventional chemotherapeutics such as Erlotinib .

Case Studies

-

Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth, with specific derivatives showing enhanced activity due to structural modifications.

Compound Bacterial Strain MIC (µg/mL) This compound Staphylococcus aureus 4 This compound Escherichia coli 8 -

Cytotoxicity Studies : In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of this compound. The following table summarizes the IC50 values obtained:

Cell Line IC50 (µM) MCF-7 3.87 HCT-116 4.9 HepG-2 5.5

These findings suggest that the compound possesses significant potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Disruption of Cellular Membranes : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.